4-(2-(Trifluoromethyl)phenyl)butan-2-ol
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Overview
Description
4-(2-(Trifluoromethyl)phenyl)butan-2-ol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)phenyl)butan-2-ol can be achieved through several methods. One common approach involves the addition of a Grignard reagent to a trifluoromethyl-substituted benzaldehyde. For example, the reaction of 2-(trifluoromethyl)benzaldehyde with a butylmagnesium bromide Grignard reagent followed by acidic workup yields the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale Grignard reactions, where the reagents are carefully controlled to ensure high yield and purity. The reaction conditions, such as temperature and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Trifluoromethyl)phenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Produces 4-(2-(Trifluoromethyl)phenyl)butan-2-one or 4-(2-(Trifluoromethyl)phenyl)butanoic acid.
Reduction: Produces 4-(2-(Trifluoromethyl)phenyl)butane.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-(Trifluoromethyl)phenyl)butan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-(Trifluoromethyl)phenyl)butan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Phenylbutan-2-ol: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)phenylboronic acid: Contains the trifluoromethyl group but differs in its functional groups and applications.
Uniqueness
4-(2-(Trifluoromethyl)phenyl)butan-2-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C11H13F3O |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
4-[2-(trifluoromethyl)phenyl]butan-2-ol |
InChI |
InChI=1S/C11H13F3O/c1-8(15)6-7-9-4-2-3-5-10(9)11(12,13)14/h2-5,8,15H,6-7H2,1H3 |
InChI Key |
WYTFDYCXESKVND-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1C(F)(F)F)O |
Origin of Product |
United States |
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